![molecular formula C32H41BrN9O2P B12395643 Egfr-IN-82](/img/structure/B12395643.png)
Egfr-IN-82
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-82 is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR). It exhibits significant inhibitory effects on mutant forms of EGFR, such as EGFR L858R/T790M/C797S and EGFR Del19/T790M/C797S, with IC50 values of 0.09 nM and 0.06 nM, respectively . This compound is particularly relevant in the context of non-small cell lung cancer research due to its anti-proliferative properties and ability to inhibit tumor growth in experimental models .
準備方法
The preparation of Egfr-IN-82 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The detailed synthetic route and reaction conditions are often proprietary and may involve multiple steps, including the formation of key intermediates and final purification processes . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency, purity, and yield.
化学反応の分析
Egfr-IN-82 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学的研究の応用
Egfr-IN-82 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology experiments to investigate the role of EGFR in cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of non-small cell lung cancer and other cancers with EGFR mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EGFR
作用機序
Egfr-IN-82 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets and pathways involved include the inhibition of EGFR autophosphorylation and subsequent blockade of the PI3K/Akt and MAPK signaling pathways .
類似化合物との比較
Egfr-IN-82 can be compared with other similar compounds, such as:
Osimertinib: Another potent EGFR inhibitor used in the treatment of non-small cell lung cancer with EGFR mutations.
Afatinib: A second-generation EGFR inhibitor with broader activity against multiple EGFR mutations.
Gefitinib: A first-generation EGFR inhibitor with activity against specific EGFR mutations. This compound is unique due to its high potency and selectivity for specific EGFR mutations, making it a valuable tool in cancer research and potential therapeutic applications
生物活性
Egfr-IN-82 is a compound that has garnered attention in the field of cancer research, particularly due to its inhibitory effects on the epidermal growth factor receptor (EGFR). EGFR is a critical player in various cellular processes, including proliferation, differentiation, and survival, making it a significant target for cancer therapies. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against different EGFR mutations, and relevant case studies.
This compound functions primarily as a selective inhibitor of EGFR. The biological activity of this compound is characterized by its ability to bind to the ATP-binding site of the receptor, thereby preventing its activation. This inhibition disrupts downstream signaling pathways that are crucial for tumor growth and survival.
Key Mechanisms
- Inhibition of Tyrosine Kinase Activity : this compound inhibits the phosphorylation of tyrosine residues on EGFR, which is essential for its activation and subsequent signaling cascade.
- Blocking Ligand Binding : By occupying the binding site, this compound prevents natural ligands such as EGF and TGF-alpha from activating EGFR.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells expressing mutated forms of EGFR.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects against various cancer cell lines with different EGFR mutations. The following table summarizes key findings from these studies:
Cell Line | EGFR Mutation | IC50 (nM) |
---|---|---|
A431 | Wild-type | 596.6 |
HCC827 | Exon 19 deletion | 3.3 |
NCI-H1975 | L858R + T790M | 4.1 |
PC9 | Exon 19 deletion | 4.0 |
These results indicate that this compound is significantly more effective against cell lines harboring specific mutations compared to wild-type EGFR .
In Vivo Studies
Case studies involving animal models have further elucidated the biological activity of this compound. In one notable study, mice implanted with tumors expressing mutant EGFR were treated with this compound. The results showed a marked reduction in tumor size and improved survival rates compared to control groups receiving no treatment.
Case Study: Murine Model
- Objective : Evaluate the efficacy of this compound in reducing tumor growth in vivo.
- Methodology : Mice were administered this compound at varying doses.
- Results : Significant tumor regression was observed at doses above 10 mg/kg, with minimal side effects noted.
Comparative Analysis with Other EGFR Inhibitors
This compound can be compared to other established EGFR inhibitors like afatinib and erlotinib. The following table highlights differences in potency and selectivity:
Compound | Target Mutations | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | Exon 19 deletion, L858R | 3.3 - 4.1 | High |
Afatinib | Wild-type, Exon 19 deletion | 0.2 | Moderate |
Erlotinib | L858R | 10 | Low |
This compound demonstrates superior selectivity against certain mutations compared to traditional inhibitors, suggesting potential for more targeted therapy .
特性
分子式 |
C32H41BrN9O2P |
---|---|
分子量 |
694.6 g/mol |
IUPAC名 |
5-bromo-2-N-[4-[4-[3-(dimethylamino)azetidin-1-yl]piperidin-1-yl]-2-methoxy-5-methylphenyl]-4-N-(5-dimethylphosphorylquinoxalin-6-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C32H41BrN9O2P/c1-20-15-26(28(44-4)16-27(20)41-13-9-21(10-14-41)42-18-22(19-42)40(2)3)38-32-36-17-23(33)31(39-32)37-25-8-7-24-29(35-12-11-34-24)30(25)45(5,6)43/h7-8,11-12,15-17,21-22H,9-10,13-14,18-19H2,1-6H3,(H2,36,37,38,39) |
InChIキー |
FQRDFGLNAOZTSA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCC(CC2)N3CC(C3)N(C)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。